molecular formula C4H8ClNO2 B14046038 3-chloro-D-alanine methyl ester CAS No. 327064-64-2

3-chloro-D-alanine methyl ester

Cat. No.: B14046038
CAS No.: 327064-64-2
M. Wt: 137.56 g/mol
InChI Key: KHUDJGGFFNDILT-GSVOUGTGSA-N
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Description

3-Chloro-D-alanine methyl ester is a chemical compound with the molecular formula C4H8ClNO2·HCl. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-D-alanine methyl ester can be synthesized through various methods. One common method involves the reaction of D-serine with methanol in the presence of trimethylchlorosilane at room temperature . Another method includes the use of sulfur oxychloride and serine, followed by heating and thermal insulation . These methods typically yield the desired product with high purity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-D-alanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methanol, trimethylchlorosilane, sulfur oxychloride, and various nucleophiles . Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound results in pyruvate and ammonium chloride .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-D-alanine methyl ester involves its interaction with specific enzymes and metabolic pathways. For instance, the compound is hydrolyzed by 3-chloro-D-alanine dehydrochlorinase, leading to the formation of pyruvate and ammonium chloride

Comparison with Similar Compounds

3-Chloro-D-alanine methyl ester can be compared with other similar compounds, such as:

    D-Alanine methyl ester hydrochloride: Similar in structure but lacks the chlorine atom.

    L-Alanine methyl ester hydrochloride: The L-isomer of alanine methyl ester.

    D-Phenylalanine methyl ester hydrochloride: Contains a phenyl group instead of a chlorine atom.

These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.

Properties

CAS No.

327064-64-2

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

methyl (2S)-2-amino-3-chloropropanoate

InChI

InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1

InChI Key

KHUDJGGFFNDILT-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)[C@@H](CCl)N

Canonical SMILES

COC(=O)C(CCl)N

Origin of Product

United States

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